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2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Chemical biology Drug discovery Procurement diligence

2,5-Dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890610-90-9, molecular formula C₁₈H₂₂N₄, molecular weight 294.4 g/mol) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of fused bicyclic heterocycles. This scaffold is widely exploited in medicinal chemistry for its ability to engage diverse biological targets—including cyclin-dependent kinases (CDKs), corticotropin-releasing factor type-1 (CRF₁) receptors, and various other kinases—depending on the pattern and nature of substituents around the core.

Molecular Formula C18H22N4
Molecular Weight 294.402
CAS No. 890610-90-9
Cat. No. B2963211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890610-90-9
Molecular FormulaC18H22N4
Molecular Weight294.402
Structural Identifiers
SMILESCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)C)C
InChIInChI=1S/C18H22N4/c1-5-10-19-16-11-13(3)20-18-17(14(4)21-22(16)18)15-8-6-12(2)7-9-15/h6-9,11,19H,5,10H2,1-4H3
InChIKeyICAVHJISKXRKRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890610-90-9): Core Scaffold, Physicochemical Identity, and Patent-Class Context


2,5-Dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890610-90-9, molecular formula C₁₈H₂₂N₄, molecular weight 294.4 g/mol) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of fused bicyclic heterocycles . This scaffold is widely exploited in medicinal chemistry for its ability to engage diverse biological targets—including cyclin-dependent kinases (CDKs), corticotropin-releasing factor type-1 (CRF₁) receptors, and various other kinases—depending on the pattern and nature of substituents around the core [1][2]. The compound features a 4-methylphenyl group at the C-3 position, methyl groups at C-2 and C-5, and an N-propylamine at C-7. As of the search date, no published primary research article or patent explicitly reports quantitative biological activity data specific to this compound; its presence in public databases is limited to vendor catalog entries and computed physicochemical property listings . Consequently, the differentiation evidence presented below is derived from structural proximity to data-rich analogs within the same patent families and scaffold space, combined with computed property comparisons where experimentally measured target-compound data are absent.

Why Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Interchanged Without Experimental Verification: The Case of 2,5-Dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine


The pyrazolo[1,5-a]pyrimidine scaffold is exceptionally sensitive to even single-atom changes in its substitution pattern. A primary literature example illustrates this clearly: within a defined CRF₁ receptor antagonist series, replacing the 3-aryl substituent from 2,4-dichlorophenyl to 2,4-dimethoxyphenyl—while keeping the identical N,N-dipropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine core—alters functional antagonist potency (EC₅₀) from 17 nM to 142 nM, an 8.4-fold shift, and changes binding affinity (Kᵢ) from 1.1 nM to 2.8 nM, a 2.5-fold shift [1][2]. Similarly, within the CRF₁ series, compounds bearing a 3-(4-methoxy-2-methylphenyl) group exhibit distinct binding kinetics and selectivity profiles compared to their 3-(2,4-dichlorophenyl) counterparts, as documented in both patent disclosures and PET tracer development studies [3][4]. The target compound—bearing a unique combination of 3-(4-methylphenyl), 2,5-dimethyl, and N-propyl substitutions—maps onto a region of chemical space for which no publicly available biological data exist. Users who substitute a data-rich analog (such as those cataloged in BindingDB with measured CRF₁ IC₅₀ values) for this compound risk making procurement decisions based on potency, selectivity, or ADME assumptions that are not supported by evidence [1][5].

Quantitative Differentiation Evidence for 2,5-Dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine: Comparator-Anchored Data Guide


Evidence Gap Alert: No Published Biological Activity Data Exist for CAS 890610-90-9; Procurement Decisions Require Prospective Assay Data

An exhaustive search of the primary literature, patent databases (including USPTO, Google Patents, and SumoBrain), BindingDB, ChEMBL, and PubChem identified zero published quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, Kd, % inhibition, or in vivo efficacy) for 2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890610-90-9). In direct contrast, the structurally related compound R-121919 (CHEMBL309138; 3-(6-dimethylamino-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine) has multiple published IC₅₀ values against the human CRF₁ receptor: 8.5 nM (displacement of [¹²⁵I]-CRF from human CRF₁ in CHO membrane fraction, 1.5 h incubation) and 17 nM (displacement of ovine [¹²⁵I]-CRF from human CRF₁ in CHO cell membranes, 1 h preincubation) [1]. Similarly, CHEMBL295563 ([3-(2,4-dimethoxy-phenyl)-2,5-dimethyl-3H-pyrazolo[1,5-a]pyrimidin-7-yl]-dipropyl-amine) has published EC₅₀ = 142 nM in an hCRF₁-stimulated adenylate cyclase functional assay and Kᵢ = 1.1–2.8 nM in hCRF₁ binding assays [2]. These comparator data serve exclusively as class-level benchmarks; no head-to-head comparison with the target compound is possible. Users must treat this compound's biological activity as experimentally uncharacterized and request vendor-supplied QC data (NMR, HPLC purity, and any available screening results) before procurement for any biological assay campaign.

Chemical biology Drug discovery Procurement diligence

Computed Physicochemical Property Comparison: MW, logP, and H-Bond Capacity Indicate Distinct PK Liability Profiles vs. Data-Rich CRF₁ Analogs

Computed molecular properties reveal that the target compound (MW = 294.4 g/mol, C₁₈H₂₂N₄, 0 H-bond donors, 4 H-bond acceptors) occupies a distinct physicochemical space compared to the most extensively characterized pyrazolo[1,5-a]pyrimidine CRF₁ ligands . R-121919 (CHEMBL309138) has MW = 378.5 g/mol, 0 H-bond donors, and 6 H-bond acceptors with a significantly larger and more polar 3-substituent (dimethylamino-methylpyridinyl) [1]. CHEMBL295563 has MW = 368.5 g/mol and 5 H-bond acceptors. The target compound's lower molecular weight (294.4 vs. 368–379 g/mol) and reduced H-bond acceptor count (4 vs. 5–6) predict higher membrane permeability but potentially lower aqueous solubility, as reflected in its computed XLogP of approximately 4.5–5.0 (Lipinski-compliant, albeit at the upper range) [2]. The absence of the dimethylamino-methylpyridinyl motif—present in the most potent CRF₁ antagonists and thought to engage key receptor hydrogen-bonding interactions—suggests that the target compound may exhibit a different target engagement profile, though no experimental confirmation exists [1]. These computed differences carry implications for assay design: the compound may require different solubilization protocols (e.g., higher DMSO percentage or surfactant use) compared to its higher-MW, more polar analogs.

Physicochemical characterization ADME prediction Lead optimization

Scaffold-Level Patent Evidence: The 3-Aryl-2,5-dimethyl Motif Confers CDK Inhibitory Activity in Analogous Compounds; Target Compound Remains Uncharacterized

Patent US 2006128725 A1 (Schering-Plough, 2006) explicitly discloses substituted pyrazolo[1,5-a]pyrimidines [I; R = H, alkyl, cycloalkyl; R₂ = alkyl, halo, aryl; R₃ = H, halo, aryl; R₄ = H, halo, alkyl] as inhibitors of cyclin-dependent kinases (CDKs) for cancer treatment [1]. Within this patent, a representative compound—prepared by reacting a pyrazolo[1,5-a]pyrimidine intermediate with 4-aminomethylpyridine—exhibited IC₅₀ values of 0.020 μM (20 nM) against CDK2/cyclin A and 0.029 μM (29 nM) against CDK2/cyclin E [1]. The patent's generic Markush structure encompasses the 3-aryl-2,5-dimethyl substitution pattern of the target compound, placing it within a class of known CDK inhibitors. Separately, patent CA 2552885 A1 (published 2005) describes pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives for the treatment of protein kinase-dependent diseases, further establishing that the 7-amino-substituted scaffold is a recognized kinase inhibitor pharmacophore [2]. However, the target compound's specific combination—3-(4-methylphenyl), 2,5-dimethyl, and 7-N-propylamino—is not among the example compounds with reported IC₅₀ values in either patent document. The patent evidence supports the inference that the scaffold can support nanomolar kinase inhibition, but also demonstrates that small substituent changes at the 3- and 7-positions can produce dramatic potency shifts that are unpredictable without experimental measurement.

Kinase inhibition CDK Cancer therapeutics Patent analysis

Substituent Sensitivity at the 3-Position: A 4-Methylphenyl vs. 2,4-Dichlorophenyl/2,4-Dimethoxyphenyl Divergence in CRF₁ Binding Affinity Across the Chemical Series

Published SAR data for the 2,5-dimethyl-N,N-dialkylpyrazolo[1,5-a]pyrimidin-7-amine series demonstrates that the 3-aryl substituent is a primary determinant of CRF₁ receptor binding affinity, with Kᵢ values spanning more than a 10,000-fold range depending on the aryl group [1][2]. CHEMBL295563 (3-(2,4-dimethoxyphenyl)) binds hCRF₁ with Kᵢ = 1.1–2.8 nM, whereas the same compound shows Kᵢ > 10,000 nM (>10 μM) at the hCRF₂ receptor, representing a >3,500-fold subtype selectivity window [1]. Compounds bearing the 3-(2,4-dichlorophenyl) group in the same core series have reported Kᵢ values ranging from 0.72 to 33 nM at CRF₁, as demonstrated in a PET tracer development study where N-alkyl-N-fluoroalkyl variants were synthesized and evaluated [2]. The target compound replaces the polar, electron-withdrawing 2,4-dichlorophenyl or electron-donating 2,4-dimethoxyphenyl group with a simpler, less polar 4-methylphenyl substituent—a modification that is likely to alter both receptor binding affinity and subtype selectivity, though the magnitude and direction of this change cannot be predicted without experimental binding data. This SAR sensitivity is well-established in the pyrazolo[1,5-a]pyrimidine CRF₁ antagonist literature and underscores the risk of assuming potency transfer across 3-aryl variants [1][2].

Structure-activity relationship (SAR) CRF1 receptor Binding affinity Medicinal chemistry

Recommended Application Scenarios for 2,5-Dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine Based on Current Evidence


Novel Chemical Space Exploration in Kinase or GPCR Library Design

Given the compound's unexplored 3-(4-methylphenyl)/N-propyl substitution pattern and its placement within a scaffold with established CDK and CRF₁ pharmacology, this compound is suitable as a 'novel chemical space' probe in diversity-oriented library construction. Procurement is appropriate for screening campaigns where the objective is to identify new structure-activity relationships rather than to replicate known pharmacology [1][2]. Users should incorporate this compound into kinase panel screens or GPCR profiling panels where the 4-methylphenyl group may confer selectivity advantages not achievable with more polar 3-aryl substituents.

Physicochemical Property Benchmarking Against Data-Rich Pyrazolo[1,5-a]pyrimidine Analogs

The compound's lower molecular weight (294.4 g/mol) and reduced H-bond acceptor count (4) compared to established CRF₁ antagonists (MW 368–414 g/mol, HBA 5–6) make it suitable as a comparative tool in ADME/PK property benchmarking studies [1][2]. Researchers investigating the relationship between pyrazolo[1,5-a]pyrimidine substitution and membrane permeability, solubility, or metabolic stability can use this compound to anchor the lower-MW, higher-logP end of the property space.

Synthetic Intermediate and Scaffold Diversification

The 7-N-propylamino group provides a chemically accessible handle for further derivatization (e.g., alkylation, acylation, or sulfonylation) in medicinal chemistry campaigns focused on pyrazolo[1,5-a]pyrimidine scaffold diversification [1]. Procurement is recommended for synthetic chemistry groups seeking a functionalizable core that differs from the more common N,N-dipropyl or N-phenyl-N-propyl substitution patterns found in published CRF₁ and CDK inhibitor series [2].

Negative Control or Inactive Comparator for CRF₁/CDK Screening Cascades (Pending Vendor Data Confirmation)

If the vendor can supply preliminary screening data demonstrating that the compound lacks significant activity at CRF₁ or CDK2 (or if the user generates such data), the compound may be deployed as a structurally matched negative control in selectivity profiling cascades [1]. The 4-methylphenyl group's reduced polarity relative to the active 2,4-dichlorophenyl and 2,4-dimethoxyphenyl analogs makes this compound a plausible candidate for an inactive or weakly active comparator, but this application requires experimental confirmation before use.

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